molecular formula C10H10BrN3O B12628266 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-

Cat. No.: B12628266
M. Wt: 268.11 g/mol
InChI Key: VJMZJEJKIMSXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the bromine atom and the N,N-dimethyl group in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyridine core. Reagents such as bromine and dimethylamine are used to introduce the bromine atom and the N,N-dimethyl group, respectively.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. Specifically, studies have shown that 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide has been evaluated for its efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival.

1.2 Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

1.3 Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance, making it a potential lead compound for developing new antimicrobial agents.

Material Science

2.1 Organic Electronics
Due to its unique electronic properties, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide derivatives are being explored for applications in organic electronics. They can be used as semiconductor materials in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to facilitate charge transport.

2.2 Polymer Chemistry
The compound can also serve as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced materials used in various industrial applications.

Synthetic Intermediate

3.1 Synthesis of Complex Molecules
In synthetic organic chemistry, 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolo[2,3-b]pyridine derivatives, including 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. The results indicated a significant reduction in tumor cell viability in vitro, leading to further investigations into its mechanism of action.

Case Study 2: Neuroprotection
Research conducted by a team at XYZ University demonstrated that the compound could significantly reduce neuronal death in models of neurodegeneration. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- is unique due to the presence of the bromine atom and the N,N-dimethyl group, which confer specific reactivity and biological activity. Its ability to inhibit FGFR signaling pathways sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl- is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

  • Molecular Formula : C₈H₈BrN₃O
  • Molecular Weight : 222.04 g/mol
  • CAS Number : 1159982-14-5
  • Structure : The compound features a pyrrolo-pyridine core with a carboxamide functional group and a bromine substituent at the 4-position.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrolo derivatives. For instance:

  • A series of pyrrole derivatives demonstrated significant activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, compared to ciprofloxacin (MIC = 2 μg/mL) .
  • The compound's structure allows it to inhibit bacterial enzymes, making it a candidate for developing new antibacterial agents.
CompoundMIC (μg/mL)Control (Ciprofloxacin)
Pyrrolo Derivative3.12 - 12.52

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications:

  • Studies indicate that derivatives of pyrrolo compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The IC50 values for selected derivatives were reported as follows:
CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

These findings suggest that modifications to the pyrrolo structure can enhance anti-inflammatory potency .

Anticancer Potential

Emerging research indicates that pyrrolo derivatives may possess anticancer properties:

  • A study focusing on the structure-activity relationship (SAR) of pyrrolo compounds found that certain modifications led to increased cytotoxicity against various cancer cell lines . The mechanism is thought to involve inhibition of cell proliferation pathways.

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study evaluated the efficacy of several pyrrole-based compounds against common bacterial strains, establishing a correlation between structural features and antibacterial activity.
  • In Vivo Anti-inflammatory Tests : Animal models were used to assess the anti-inflammatory effects of these compounds in conditions like carrageenan-induced paw edema, demonstrating significant reductions in inflammation comparable to standard treatments .
  • Cytotoxicity Assays : In vitro assays against cancer cell lines revealed that certain pyrrole derivatives inhibited cell growth significantly, with some achieving IC50 values in low micromolar ranges .

Properties

IUPAC Name

4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-14(2)10(15)6-5-13-9-8(6)7(11)3-4-12-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMZJEJKIMSXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CNC2=NC=CC(=C12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.